molecular formula C24H28N4O3S B2386914 N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 1189425-22-6

N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B2386914
CAS No.: 1189425-22-6
M. Wt: 452.57
InChI Key: JBBQXKYIPODCMN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a triazaspiro[4.5]deca-diene core substituted with a methyl group at the 8-position, a phenyl group at the 3-position, and a sulfanyl-linked acetamide moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-28-11-9-24(10-12-28)26-22(17-7-5-4-6-8-17)23(27-24)32-16-21(29)25-18-13-19(30-2)15-20(14-18)31-3/h4-8,13-15H,9-12,16H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBQXKYIPODCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H28N4O3S and a molecular weight of 452.57 g/mol. Its structure includes a triazaspiro scaffold, which has been associated with various pharmacological properties.

Research indicates that compounds based on the 1,3,8-triazaspiro[4.5]decane scaffold may inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in cell death during myocardial infarction (MI). The inhibition of mPTP opening can lead to reduced apoptotic rates and improved cardiac function during reperfusion therapy .

2. Cardiovascular Effects

A study highlighted that derivatives of the triazaspiro scaffold demonstrated beneficial effects in models of MI. These compounds improved cardiac function and preserved mitochondrial ATP content, indicating their potential as therapeutic agents in cardiac ischemia .

Case Study 1: Myocardial Infarction Model

In a study focusing on myocardial infarction, researchers administered triazaspiro derivatives during reperfusion. The results indicated a significant decrease in myocardial cell death and improved functional recovery in treated animals compared to controls .

Case Study 2: Antimicrobial Evaluation

Another study synthesized various derivatives based on similar scaffolds and evaluated their antimicrobial efficacy using the serial dilution method. The most active compounds showed a broad spectrum of activity against both Gram-positive and Gram-negative organisms .

Research Findings Summary

Study Focus Findings
CardiovascularInhibition of mPTP leads to decreased apoptosis and improved cardiac function in MI models.
AntimicrobialCompounds showed significant activity against multiple bacterial and fungal strains.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds derived from the triazaspiro[4.5]decane scaffold. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of triazaspiro compounds and their ability to target mitochondrial permeability transition pores (mPTP), which are crucial in cancer cell survival mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of the triazaspiro framework exhibit significant activity against a range of bacterial strains, suggesting their potential use as novel antimicrobial agents. This is particularly relevant given the increasing resistance to conventional antibiotics.

Neuroprotective Effects

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease.

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety profiles of this compound in treating chronic pain and inflammatory disorders. Preliminary results suggest favorable outcomes with manageable side effects.

Polymer Chemistry

In materials science, the compound has been explored as a building block for synthesizing advanced polymeric materials with tailored properties. Its unique chemical structure allows for modifications that can enhance thermal stability and mechanical strength.

Coatings and Composites

The incorporation of N-(3,5-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide into coatings has been studied for improving corrosion resistance and durability in various industrial applications.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInhibits proliferation in cancer cell lines; induces apoptosis .
Antimicrobial PropertiesSignificant activity against bacterial strains; potential novel antimicrobial agent.
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress in neurodegenerative models.
PharmacologyMechanism of ActionInteracts with ion channels; potential analgesic effects noted in preclinical studies.
Clinical TrialsOngoing trials for chronic pain treatment; preliminary results show efficacy with manageable side effects.
Materials SciencePolymer ChemistryUsed as a building block for advanced polymers; enhances thermal stability .
Coatings and CompositesImproves corrosion resistance in industrial applications .

Comparison with Similar Compounds

Compound A : N-(3,5-dimethoxyphenyl)-2-({8-methyl -3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

  • Core substituents : 8-methyl, 3-phenyl.
  • Acetamide group : 3,5-dimethoxyphenyl.
  • Key attributes : The methyl group at the 8-position may enhance metabolic stability compared to bulkier alkyl groups, while the 3,5-dimethoxy substitution could improve solubility and π-π stacking interactions .

Compound B : N-(3,5-dimethoxyphenyl)-2-({8-ethyl -3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (CAS 1185105-12-7)

  • Core substituents : 8-ethyl, 3-phenyl.
  • Acetamide group : 3,5-dimethoxyphenyl.
  • However, steric bulk may reduce binding affinity in sterically constrained targets .

Compound C : N-(4-Ethoxyphenyl)-2-({8-ethyl-3-[4-(2-methyl-2-propanyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

  • Core substituents : 8-ethyl, 3-[4-(tert-butyl)phenyl].
  • Acetamide group : 4-ethoxyphenyl.
  • Key attributes : The tert-butyl group on the phenyl ring introduces significant steric hindrance, which may reduce rotational freedom but enhance hydrophobic interactions. The 4-ethoxy group on the acetamide could modulate electronic effects differently than 3,5-dimethoxy substitutions .

Structural and Hypothesized Property Comparison

Property Compound A Compound B Compound C
Core alkyl group 8-methyl 8-ethyl 8-ethyl
Phenyl substitution 3-phenyl 3-phenyl 3-[4-(tert-butyl)phenyl]
Acetamide substitution 3,5-dimethoxyphenyl 3,5-dimethoxyphenyl 4-ethoxyphenyl
Molecular weight (Da) ~475 (estimated) ~489 (estimated) ~573 (estimated)
Lipophilicity (LogP) Moderate Higher than A Highest
Steric hindrance Low Moderate High

Functional Implications

  • Metabolic stability : Smaller alkyl groups (e.g., methyl in Compound A) are typically less prone to oxidative metabolism than ethyl or tert-butyl groups, suggesting Compound A may have a longer half-life .
  • Solubility : Polar substitutions (e.g., methoxy) in Compounds A and B likely improve aqueous solubility over the highly lipophilic Compound C .

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